molecular formula C21H19N5O4 B2866500 2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899737-43-0

2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2866500
CAS RN: 899737-43-0
M. Wt: 405.414
InChI Key: WTICJGPEAZSRBT-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound 2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide and its derivatives have been explored for their potential anticancer properties. Specifically, a study focused on the design, synthesis, and in vitro cytotoxic activity of certain derivatives of this compound revealed promising results against cancer cell growth. The study tested the synthesized compounds on 60 cancer cell lines at a concentration of 10 µM, with one compound showing significant inhibition (about 20%) against eight cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468 (Al-Sanea et al., 2020).

Radioligand Imaging

Another crucial application of derivatives of this compound is in the field of radioligand imaging for medical diagnostics. The study on the radiosynthesis of [18F]PBR111, a selective radioligand, highlights the importance of these compounds in imaging the translocator protein (18 kDa) with positron emission tomography (PET). This process involves synthesizing the derivative DPA-714, designed with a fluorine atom in its structure, allowing labeling with fluorine-18 and enabling in vivo imaging (Dollé et al., 2008).

Corrosion Inhibition

Derivatives of 2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide have also shown potential as corrosion inhibitors. A study demonstrated the utility of two pyrazoline derivatives for enhancing mild steel resistance in hydrochloric acid solution. These compounds exhibited high inhibition efficiency at both room and higher temperatures, significantly retarding corrosion through physical and chemical adsorption on the metal surface (Lgaz et al., 2020).

Synthesis of Novel Compounds

Additionally, the compound and its derivatives serve as precursors in the synthesis of novel compounds with potential pharmaceutical applications. For instance, the facile synthesis of novel monocyclic trans- and cis-3-oxo/thio/seleno-4-pyrazolyl-β-lactams was described, showcasing the versatility of these compounds in creating new chemical entities with potential therapeutic applications (Bhalla et al., 2015).

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-14-6-8-15(9-7-14)26-20-18(11-23-26)21(28)25(13-22-20)24-19(27)12-30-17-5-3-4-16(10-17)29-2/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTICJGPEAZSRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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